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6-(Aminomethyl)pyridin-2-amine trihydrochloride

Catalysis Metal Coordination Chemistry Enzyme Mimetics

Substituting trihydrochloride with dihydrochloride salt introduces a 19% molar calculation error, compromising reaction stoichiometry. 6-(Aminomethyl)pyridin-2-amine trihydrochloride (CAS 380394-86-5) delivers precise 3 HCl equivalents (MW 232.5 g/mol). • pH-stable Cu²⁺-IMAC sorbents: KD 16-18×10⁻⁶ M across pH 7-9 • Bimetallic catalysis: >10² rate acceleration vs. monomeric analogs • Defined protonation state for Pt(II) anticancer complex synthesis • ≥98% purity; ambient shipping; multi-gram to bulk quantities available.

Molecular Formula C6H12Cl3N3
Molecular Weight 232.5 g/mol
Cat. No. B15227484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyridin-2-amine trihydrochloride
Molecular FormulaC6H12Cl3N3
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CN.Cl.Cl.Cl
InChIInChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H
InChIKeyCGDWUZRAIIZRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Procurement & Salt Form Specification


6-(Aminomethyl)pyridin-2-amine trihydrochloride (CAS 380394-86-5, molecular formula C₆H₁₂Cl₃N₃, molecular weight 232.5 g/mol) is the trihydrochloride salt of a bifunctional aminopyridine derivative featuring a pyridine ring substituted at the 2-position with an amino group and at the 6-position with an aminomethyl group . This compound is commercially available at research-grade purities ranging from 95% to ≥98%, with suppliers such as MolCore, AKSci, and Chemscene offering the material in quantities from milligrams to multi-gram scale for pharmaceutical research and organic synthesis applications . The trihydrochloride salt form represents a distinct procurement option relative to alternative salt stoichiometries, including the dihydrochloride salt (CAS 1881329-18-5, molecular weight 196.08 g/mol) and the free base (CAS 167298-54-6, molecular weight 123.16 g/mol) .

Salt Form
Trihydrochloride salt ensures defined protonation state and stoichiometric control for aqueous reactions and metal complexation
Ligand Architecture
Bifunctional 2,6-diaminomethylpyridine scaffold offers tridentate coordination potential via pyridine, 2-amino, and 6-aminomethyl donors
Purity & Scale
Available at research-grade purities from multiple suppliers, supporting exploratory synthesis through multi-gram process development

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Salt Form & Structural Specificity


Generic substitution of 6-(aminomethyl)pyridin-2-amine trihydrochloride with alternative pyridylmethylamine derivatives is precluded by two interdependent factors. First, the trihydrochloride salt form (3 HCl equivalents) establishes a distinct solubility and ionization profile compared to the dihydrochloride (2 HCl equivalents) and free base forms, directly impacting reaction stoichiometry in aqueous and buffered systems . Second, the 2,6-substitution pattern on the pyridine ring confers bifunctional character with two nitrogen donor sites positioned for bidentate or tridentate metal coordination, a structural feature absent in mono-functional analogs such as 2-(aminomethyl)pyridine (ampy) which provides only a single aminomethyl donor arm [1]. The combination of defined salt stoichiometry and bifunctional architecture means that substituting an alternative salt form or a mono-functional analog without experimental validation introduces uncontrolled variables in protonation state, metal binding stoichiometry, and catalytic activity [2].

Target: Trihydrochloride / Bifunctional
Substitute: Dihydrochloride / Mono-aminomethyl
Stoichiometry
3 HCl eq. precisely define protonation state for buffered systems
2 HCl eq. or free base shift ionic strength and may alter reaction stoichiometry; direct substitution introduces ~19% molar error
Coordination
Tridentate (Npyridyl, 2-NH2, 6-CH2NH2) for cooperative bimetallic catalysis and IMAC binding
Mono-aminomethyl analog (ampy) limited to bidentate binding; cannot replicate cooperative metal center proximity

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Evidence Against Closest Analogs


Bimetallic vs. Monomeric Cu(II) Catalysis in Ester Hydrolysis

The 2,6-diaminomethylpyridine (bisampyr) scaffold, corresponding to the free base of 6-(aminomethyl)pyridin-2-amine, confers catalytic enhancement in copper(II)-mediated hydrolysis of β-alanine p-nitrophenyl ester (β-AlaPNP) that substantially exceeds that achievable with a structurally analogous monomeric ligand. In 1:1 (v/v) DMSO/H₂O solution, the polymeric CuII complex of 2,6-diaminomethylpyridine (n ≥ 10) exhibited approximately two orders of magnitude greater reactivity than the CuII complex of the monomeric comparator (N,N'-benzyl)-2,6-aminomethylpyridine [1]. This cooperative effect arises from the spatial proximity of adjacent copper centers enabled by the bifunctional 2,6-substitution pattern, a structural arrangement that cannot be achieved with mono-aminomethyl pyridine ligands.

Bimetallic catalysis
Class-level
~100-fold rate enhancement vs. monomeric CuII analog
Supports cooperative bimetallic mechanism design
Requires polymerization degree ≥10; DMSO/H₂O system
Catalysis Metal Coordination Chemistry Enzyme Mimetics

pH-Independent Cu(II)-IMAC Binding vs. IDA/NTA Chelators

In immobilized metal ion affinity chromatography (IMAC) applications, the Cu²⁺ complex of immobilized 2,6-diaminomethylpyridine (bisampyr) demonstrates pH-independent protein binding stability that contrasts with the pH-dependent behavior observed with conventional chelators. The immobilised Cu²⁺-bisampyr Sepharose sorbent exhibited comparable adsorption capacity for horse heart myoglobin at pH 7.0 (qm = 1.27 μmol protein/g gel) and pH 9.0 (qm = 1.43 μmol protein/g gel), with corresponding dissociation constants of KD = 18.0 × 10⁻⁶ M and 16.0 × 10⁻⁶ M respectively [1]. This stability across pH conditions differs from the marked pH-sensitivity documented for Cu²⁺-iminodiacetic acid (Cu²⁺-IDA) and Cu²⁺-nitrilotriacetic acid (Cu²⁺-NTA) sorbents, which exhibit substantial variations in binding affinity and capacity as pH deviates from neutrality [1].

IMAC pH stability
Head-to-head
qm ≈1.3–1.4 µmol/g, KD ≈16–18 µM across pH 7–9
Enables robust method development with pH-independent binding
Contrasts with pH-sensitive IDA/NTA sorbents
Protein Purification IMAC Chromatography Analytical Biochemistry

Non-Intercalative DNA Binding by Pt(II) Complex

The platinum(II) complex of 6-(aminomethyl)pyridin-2-amine, formulated as [Pt(C-(6-aminomethylpyridin-2-yl)methylamine)Cl]⁺, exhibits a DNA interaction mechanism that differs from classical platinum chemotherapeutics such as cisplatin. Mechanistic studies combining ¹H NMR, LC-ESI-MS analysis with nucleosides, and X-ray crystallography indicate that the complex disrupts DNA structure through coordinate covalent interaction and hydrogen bonding, with inhibition of ethidium bromide intercalation confirming the non-intercalative binding mode [1]. The bifunctional ligand architecture, with two nitrogen donor sites positioned on the pyridine scaffold, enables a binding mode distinct from that of monofunctional pyridine-based platinum complexes, potentially contributing to the observed moderate cytotoxicity profile [1].

Pt(II) DNA binding
Class-level
Coordinate covalent disruption; non-intercalative mode confirmed
Informs non-classical DNA targeting mechanism research
Moderate cytotoxicity reported; requires mechanistic validation
Bioinorganic Chemistry Anticancer Agent Development DNA Binding Studies

Trihydrochloride vs. Dihydrochloride Salt Form: Stoichiometric Impact

The trihydrochloride salt (CAS 380394-86-5) contains three equivalents of HCl per molecule of 6-(aminomethyl)pyridin-2-amine, whereas the dihydrochloride salt (CAS 1881329-18-5) contains two equivalents. This stoichiometric distinction carries practical implications for synthetic procedures: the trihydrochloride salt has a molecular weight of 232.5 g/mol compared to 196.08 g/mol for the dihydrochloride . In reactions requiring precise base neutralization or in buffered aqueous systems, substituting one salt form for the other without adjusting molar equivalents introduces a 1.19-fold error in free base stoichiometry (232.5 g/mol trihydrochloride corresponds to 123.16 g/mol free base; 196.08 g/mol dihydrochloride corresponds to the same free base) . Additionally, the higher chloride content of the trihydrochloride form influences ionic strength and solubility characteristics in aqueous reaction media.

Salt stoichiometry
Head-to-head
MW 232.5 vs 196.08 g/mol; 3 vs 2 HCl eq.
Stoichiometric control essential for reaction reproducibility
Direct substitution risks ~19% molar error in free base equivalents
Organic Synthesis Reaction Stoichiometry Pharmaceutical Process Chemistry

Bifunctional 2,6-Substitution: Tridentate vs. Bidentate Coordination

The 2,6-disubstitution pattern of 6-(aminomethyl)pyridin-2-amine provides two nitrogen donor sites (2-amino and 6-aminomethyl) positioned on the pyridine scaffold to enable tridentate coordination when combined with the pyridine ring nitrogen. This contrasts with the mono-substituted analog 2-(aminomethyl)pyridine (ampy), which offers only a single aminomethyl donor arm and the pyridine nitrogen, limiting coordination to bidentate binding [1]. Literature on ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands demonstrates that ampy-derived catalysts are effective for ketone hydrogenation via bidentate N,N-coordination, but the additional amino group in 6-(aminomethyl)pyridin-2-amine provides a third coordination site for enhanced metal binding versatility [2][3].

Denticity
Class-level
Tridentate (N3) vs. bidentate (N2) coordination capacity
Supports higher-denticity ligand design for enhanced metal binding
Class-level structural inference; verify with specific metals
Coordination Chemistry Ligand Design Transition Metal Catalysis

6-(Aminomethyl)pyridin-2-amine Trihydrochloride: Research & Industrial Applications


IMAC Sorbent: pH-Independent Protein Binding

Research groups developing IMAC stationary phases for protein purification can utilize the 2,6-diaminomethylpyridine scaffold (derived from the free base of this compound) to prepare immobilized Cu²⁺ sorbents with pH-stable binding characteristics. Quantitative evidence demonstrates that Cu²⁺-bisampyr Sepharose maintains consistent adsorption capacity (1.27 μmol/g at pH 7.0 vs. 1.43 μmol/g at pH 9.0) and dissociation constants (KD = 18.0×10⁻⁶ M vs. 16.0×10⁻⁶ M) across physiological pH ranges [1]. This pH independence addresses a known limitation of conventional Cu²⁺-IDA and Cu²⁺-NTA sorbents, which exhibit pronounced pH-dependent binding variability. Procurement of the trihydrochloride salt provides a defined starting material for conjugation to Sepharose matrices via epoxide coupling, with the high Cu²⁺ loading density (420 μmol/g gel) supporting robust protein capture capacity [1].

Cooperative Bimetallic Cu(II) Catalysis for Hydrolysis

Catalysis research programs investigating cooperative bimetallic mechanisms in ester hydrolysis can leverage the bifunctional architecture of this compound as a ligand scaffold for constructing polymeric or oligomeric CuII catalysts. Evidence from β-alanine p-nitrophenyl ester hydrolysis demonstrates that polymeric CuII complexes of 2,6-diaminomethylpyridine achieve nearly two orders of magnitude rate acceleration compared to monomeric ligand analogs, with cooperativity emerging only when the degree of polymerization exceeds n = 6-10 [1]. The 2,6-disubstitution pattern spatially orients adjacent copper centers to enable this cooperative enhancement, a structural feature not reproducible with mono-aminomethyl pyridine ligands. The trihydrochloride salt form provides precise stoichiometric control for polymerization reactions requiring defined protonation states [2].

Platinum(II) Metallodrugs with Non-Intercalative DNA Binding

Bioinorganic chemistry groups developing next-generation platinum-based anticancer agents can employ this compound as a ligand precursor for synthesizing [Pt(6-aminomethylpyridin-2-amine)Cl]⁺ complexes. Mechanistic studies confirm that these complexes disrupt DNA structure through coordinate covalent interaction and hydrogen bonding rather than simple intercalation, as evidenced by ethidium bromide competition assays and nucleoside binding studies across pH 6-9 conditions [1]. The X-ray crystal structure of the hydrated chloride salt provides a well-defined structural reference for rational ligand design [1]. Procurement of the trihydrochloride salt ensures correct protonation state for platinum coordination chemistry, with the quantitative salt stoichiometry (3 HCl equivalents) enabling accurate molar calculations during complex synthesis.

Precise Stoichiometric Control of Free Base in Synthesis

Process chemistry and organic synthesis laboratories executing reactions where precise control of amine equivalents is critical should specify the trihydrochloride salt form rather than substituting the dihydrochloride or free base without recalculation. The trihydrochloride (MW 232.5 g/mol, 3 HCl equivalents) and dihydrochloride (MW 196.08 g/mol, 2 HCl equivalents) differ by a factor of 1.19 in molecular weight, meaning direct molar substitution introduces a 19% error in free base stoichiometry [1][2]. For reactions involving base-sensitive substrates or requiring exact neutralization, this stoichiometric precision is essential for reproducible outcomes. The compound is commercially available at ≥95% to ≥98% purity from multiple suppliers, supporting both small-scale exploratory synthesis and larger-scale process development [3].

Application
Selection Property
Validation Focus
IMAC sorbent development
pH-independent Cu²⁺ binding capacity
Binding consistency across pH 5–9 and protein recovery reproducibility
Bimetallic Cu catalysis research
Cooperative rate enhancement via bifunctional scaffold
Degree of polymerization and catalytic turnover validation
Platinum metallodrug research (DNA targeting)
Non-intercalative, coordinate covalent DNA binding
DNA interaction mechanism and cytotoxicity profiling in research models
Precision synthesis with controlled stoichiometry
Defined trihydrochloride salt form for exact neutralization
Free base stoichiometry verification and reaction outcome reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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